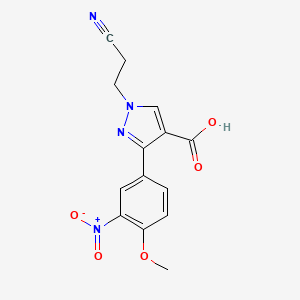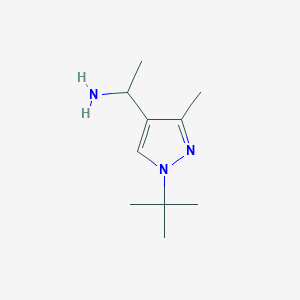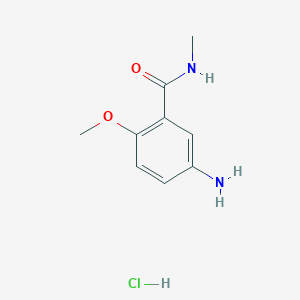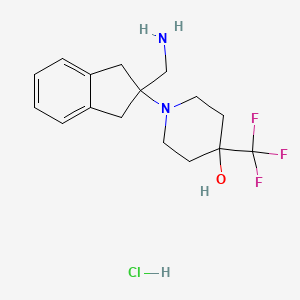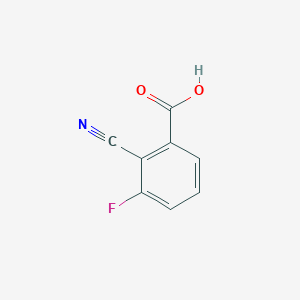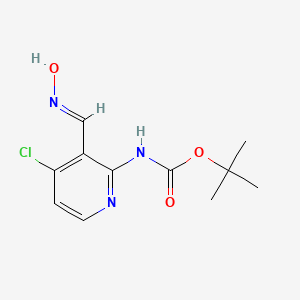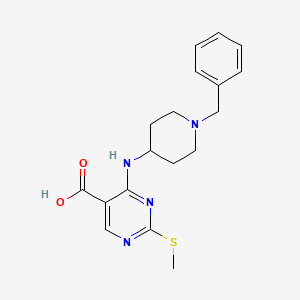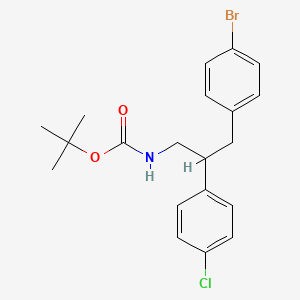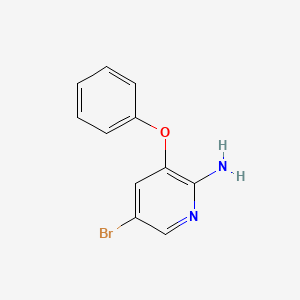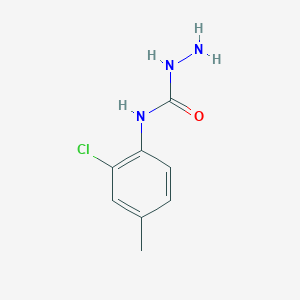
3-Amino-1-(2-chloro-4-methylphenyl)urea
Vue d'ensemble
Description
3-Amino-1-(2-chloro-4-methylphenyl)urea is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(2-chloro-4-methylphenyl)urea consists of a urea group attached to a 2-chloro-4-methylphenyl group . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-1-(2-chloro-4-methylphenyl)urea were not found, urea is known to participate in transamination reactions . Additionally, urea can react with amino acids to generate carbamoyl amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-1-(2-chloro-4-methylphenyl)urea are not fully detailed in the search results. It is known that the compound has a molecular weight of 199.64 g/mol .Applications De Recherche Scientifique
Nature and Interaction of Urea Derivatives
Urea derivatives exhibit a variety of interactions and applications in scientific research. For instance, 1,3-bis(4-nitrophenyl)urea shows interactions through hydrogen bonding with various oxoanions, forming complexes of varying stability. Notably, the fluoride ion interacts with this urea derivative, initially establishing a hydrogen-bonding interaction and eventually leading to urea deprotonation upon the addition of a second fluoride ion due to the formation of HF2- (Boiocchi et al., 2004).
Urea Derivatives in Plant Morphogenesis
Certain urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), exhibit cytokinin-like activity and have been extensively used in in vitro plant morphogenesis studies. These derivatives often exhibit cytokinin-like activity surpassing that of adenine compounds. Structure-activity relationship studies have led to the identification of new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting the diversity and significance of urea derivatives in plant biology (Ricci & Bertoletti, 2009).
Structural Insights into Urea Derivatives
Structural studies have provided insights into urea derivatives, such as 2-(N-alkoxycarbonyl-N-phenyl)aminopyridine 1-oxides. These studies have confirmed the expected structures of certain urea derivatives and have provided valuable information about their reactivity and structural properties (Mørkved, 1986).
Complexation and Unfolding of Heterocyclic Ureas
Heterocyclic ureas demonstrate complexation and unfolding properties, forming multiply hydrogen-bonded complexes. The conformational studies of these ureas reveal their potential as building blocks for self-assembly and their relevance in mimicking biological processes such as the helix-to-sheet transition in peptides (Corbin et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
1-amino-3-(2-chloro-4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIMJYMEXOVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-chloro-4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)
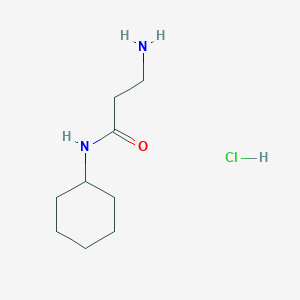

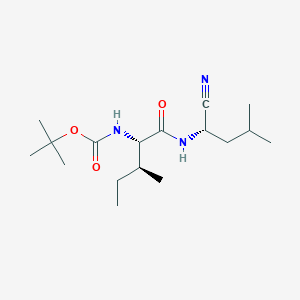
![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)
